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Executive Summary

AZD5099 is a novel pyrrolamide antibacterial agent that targets the ATP binding site of
bacterial type Il topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).
Developed through a fragment-based approach, it demonstrated potent activity against Gram-
positive and fastidious Gram-negative bacteria. Preclinical studies revealed favorable
pharmacokinetic properties, including improved in vivo clearance, partly attributed to reduced
recognition by the multidrug resistance transporter Mrp2. Despite promising preclinical efficacy,
particularly in a neutropenic mouse model of Staphylococcus aureus infection, the clinical
development of AZD5099 was halted during Phase | trials. This decision was based on high
pharmacokinetic variability observed in healthy volunteers and preclinical safety signals related
to mitochondrial changes. This document provides a comprehensive technical guide to the
pharmacokinetics and pharmacodynamics of AZD5099 based on publicly available data.

Pharmacodynamics

The primary mechanism of action of AZD5099 is the inhibition of bacterial type II
topoisomerases, which are essential for DNA replication, repair, and segregation.
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Mechanism of Action: Dual Inhibition of DNA Gyrase and
Topoisomerase IV

AZD5099 is an ATP-competitive inhibitor that binds to the ATPase domain of the GyrB subunit
of DNA gyrase and the ParE subunit of topoisomerase IV.[1] This binding event prevents the
hydrolysis of ATP, which is necessary for the conformational changes required for the enzyme's
catalytic cycle. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA
cleavage complex, resulting in double-strand DNA breaks, cessation of DNA synthesis, and
ultimately, bacterial cell death.[1]
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Caption: Mechanism of action of AZD5099.

In Vitro Antibacterial Activity

AZD5099 has demonstrated potent in vitro activity against a range of bacterial pathogens. The
minimum inhibitory concentrations (MICs) for key organisms are summarized below.
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Organism Strain MIC (pg/mL)
Staphylococcus aureus MSSA 0.06
Staphylococcus aureus MRSA 0.06
Streptococcus pneumoniae Penicillin-Susceptible 0.06
Streptococcus pneumoniae Penicillin-Resistant 0.12
Haemophilus influenzae 0.5

Escherichia coli >64

Escherichia coli AtolC 0.15

Data represents MIC90 values where available. Data for E. coli AtolC, an efflux pump mutant,
is included to demonstrate intrinsic activity.

Target Enzyme Inhibition

The inhibitory activity of AZD5099 against its target enzymes has been quantified through
biochemical assays.

Enzyme Organism IC50 (nM)

DNA Gyrase (GyrB) S. aureus <10

DNA Gyrase (GyrB) E. coli <10

Topoisomerase IV (ParE) S. aureus 86

Topoisomerase IV (ParE) E. coli 940
Pharmacokinetics

The pharmacokinetic profile of AZD5099 was evaluated in preclinical species to understand its
absorption, distribution, metabolism, and excretion (ADME) properties. While specific
guantitative data from these studies are not fully available in the public domain, the selection of
AZD5099 as a clinical candidate was based on an optimized pharmacokinetic profile.
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Preclinical Pharmacokinetics

Preclinical studies indicated that AZD5099 possessed improved in vivo clearance compared to
earlier compounds in the series.[1] This was partly due to reduced interaction with the multidrug
resistance-associated protein 2 (Mrp2) transporter, which can contribute to the biliary excretion
of drugs.[1] However, detailed parameters such as half-life, volume of distribution, and
bioavailability across different preclinical species have not been publicly disclosed.

Clinical Pharmacokinetics

AZD5099 entered Phase I clinical trials in healthy volunteers.[1] The development was
subsequently halted due to high inter-individual variability in drug exposure.[2] Specific
pharmacokinetic parameters from this study are not publicly available.

Preclinical Efficacy

The in vivo efficacy of AZD5099 was demonstrated in a mouse neutropenic thigh infection
model. This model is a standard for evaluating the efficacy of new antibacterial agents.

Mouse Neutropenic Thigh Infection Model

In this model, AZD5099 showed significant efficacy against Staphylococcus aureus.[1] The
study demonstrated a dose-dependent reduction in bacterial burden in the thighs of infected
mice.

Experimental Protocols
In Vitro Antibacterial Susceptibility Testing (MIC
Determination)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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